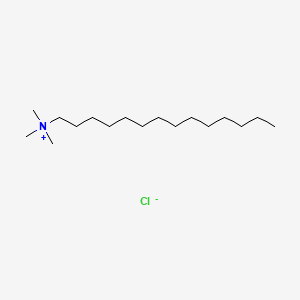

Tetradecyltrimethylammonium chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

trimethyl(tetradecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYYIKYYFSTQRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041289 | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4574-04-3 | |

| Record name | Tetradecyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4574-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyltrimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(tetradecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV7NJU3FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetradecyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetradecyltrimethylammonium chloride (TDTMAC), a quaternary ammonium (B1175870) compound with wide-ranging applications in research and industry. This document details the underlying chemical principles, experimental protocols, and analytical methods for the preparation and purification of high-purity TDTMAC.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is a two-step process. The first step involves the conversion of a long-chain fatty alcohol, 1-tetradecanol (B3432657), into the corresponding alkyl halide, 1-chlorotetradecane (B127486). The second step is the quaternization of trimethylamine (B31210) with 1-chlorotetradecane to yield the final product.

Step 1: Synthesis of 1-Chlorotetradecane from 1-Tetradecanol

The conversion of 1-tetradecanol to 1-chlorotetradecane is typically achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of a catalyst and a non-polar solvent.

Reaction: CH₃(CH₂)₁₂CH₂OH + SOCl₂ → CH₃(CH₂)₁₂CH₂Cl + SO₂ + HCl

A detailed experimental protocol, based on analogous procedures for similar long-chain alkyl chlorides, is provided below.[1][2]

Experimental Protocol: Synthesis of 1-Chlorotetradecane

-

Materials:

-

1-Tetradecanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (catalyst)

-

Petroleum ether (solvent)

-

Saturated sodium chloride solution

-

10-30% Sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 1-tetradecanol, pyridine, and petroleum ether. The molar ratio of 1-tetradecanol to thionyl chloride is typically in the range of 1:1.1 to 1:1.5. The molar ratio of 1-tetradecanol to pyridine is approximately 1:0.4.[1]

-

Stir the mixture and heat to 50-70°C.

-

Slowly add thionyl chloride from the dropping funnel. The addition is exothermic, and the temperature should be carefully controlled.

-

During the addition and subsequent reaction, the generated gases (SO₂ and HCl) are typically removed and neutralized in an alkali trap.

-

After the addition is complete, continue the reaction at 60-70°C for approximately 1.5-4 hours, or until the evolution of gas ceases.[1][2]

-

Cool the reaction mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium chloride solution, 10-30% sodium hydroxide solution, and again with saturated sodium chloride solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Distill the filtrate under reduced pressure to remove the petroleum ether and isolate the 1-chlorotetradecane. The product is a colorless to light-yellow liquid.

-

| Parameter | Value/Range | Reference |

| Molar Ratio (1-Tetradecanol:Thionyl Chloride) | 1:1.1 - 1:1.5 | [1] |

| Molar Ratio (1-Tetradecanol:Pyridine) | 1:0.4 | [1] |

| Reaction Temperature | 50-70°C | [1] |

| Reaction Time | 1.5-4 hours | [1][2] |

| Expected Yield | >90% | [1] |

Table 1: Reaction Parameters for the Synthesis of 1-Chlorotetradecane

Step 2: Synthesis of this compound

The second step involves the quaternization of trimethylamine with the synthesized 1-chlorotetradecane. This is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine attacks the carbon atom bonded to the chlorine atom in 1-chlorotetradecane.

Reaction: CH₃(CH₂)₁₂CH₂Cl + (CH₃)₃N → [CH₃(CH₂)₁₃N(CH₃)₃]⁺Cl⁻

A detailed experimental protocol, based on analogous procedures for similar quaternary ammonium salts, is provided below.[1][2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-Chlorotetradecane

-

Trimethylamine (gas or solution in a polar organic solvent)

-

Polar organic solvent (e.g., acetonitrile)

-

Anhydrous ether (for washing)

-

-

Procedure:

-

Introduce a solution of trimethylamine in a polar organic solvent (e.g., acetonitrile) into a high-pressure autoclave. The molar ratio of 1-chlorotetradecane to trimethylamine is typically around 1:1.1 to 1:1.2.[1]

-

Add 1-chlorotetradecane to the autoclave.

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to 90-100°C and maintain this temperature for 3-8 hours.[1][2] The pressure in the autoclave will increase due to the vapor pressure of the solvent and trimethylamine.

-

After the reaction is complete, cool the autoclave to room temperature.

-

The crude product, which is a white solid, is collected by filtration or centrifugation.

-

Wash the crude product with anhydrous ether multiple times to remove unreacted starting materials and byproducts.

-

Dry the purified product under vacuum to obtain this compound as a white powder.

-

| Parameter | Value/Range | Reference |

| Molar Ratio (1-Chlorotetradecane:Trimethylamine) | 1:1.1 - 1:1.2 | [1] |

| Solvent | Acetonitrile (B52724) | [1] |

| Reaction Temperature | 90-100°C | [1][2] |

| Reaction Time | 3-8 hours | [1][2] |

| Expected Yield | >90% | [1] |

| Expected Purity | >98% | [1] |

Table 2: Reaction Parameters for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of TDTMAC.

Purification of this compound

The purity of TDTMAC is crucial for its intended applications. Several methods can be employed for its purification, with the choice depending on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of TDTMAC

-

Solvent Selection: The ideal solvent for recrystallization should dissolve TDTMAC sparingly at room temperature but have high solubility at elevated temperatures. Common solvent systems for quaternary ammonium salts include mixtures of a polar solvent (e.g., ethanol, methanol (B129727), acetone) and a non-polar co-solvent (e.g., hexane, ethyl acetate).[3] The optimal solvent or solvent mixture for TDTMAC should be determined experimentally.

-

Procedure:

-

Dissolve the crude TDTMAC in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

| Solvent System Examples | Comments | Reference |

| Ethanol/Water | A common system for polar compounds. | [4] |

| Acetone/Hexane | Good for compounds with intermediate polarity. | [3] |

| Methanol/Ether | Can be effective for precipitating salts. | General knowledge |

Table 3: Potential Recrystallization Solvent Systems for TDTMAC

Column Chromatography

For the removal of impurities with similar solubility profiles, column chromatography can be an effective purification method.

Experimental Protocol: Column Chromatography of TDTMAC

-

Stationary Phase: Due to the polar nature of TDTMAC, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used.

-

Mobile Phase (Eluent): A polar solvent or a mixture of solvents is required to elute the highly polar TDTMAC. The eluent composition needs to be optimized to achieve good separation from impurities. A common mobile phase for polar compounds on silica gel is a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).

-

Procedure:

-

Prepare a column with the chosen stationary phase.

-

Dissolve the crude TDTMAC in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified TDTMAC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

-

| Stationary Phase | Mobile Phase Examples | Comments |

| Silica Gel | Dichloromethane/Methanol gradient | A common system for separating compounds of varying polarity. |

| Alumina (neutral) | Ethyl Acetate/Ethanol gradient | Can be effective for polar and basic compounds. |

Table 4: Potential Column Chromatography Systems for TDTMAC Purification

Caption: Workflow for the purification of TDTMAC by recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized TDTMAC, various analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The NMR spectra of TDTMAC will show characteristic signals for the protons and carbons in the tetradecyl chain and the trimethylammonium headgroup.

-

¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the tetradecyl chain, a large multiplet for the methylene (B1212753) groups of the chain, a multiplet for the methylene group adjacent to the nitrogen, and a singlet for the nine protons of the three methyl groups on the nitrogen.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, allowing for confirmation of the carbon skeleton.

| Technique | Expected Chemical Shifts (ppm) - Approximate |

| ¹H NMR | ~0.8 (t, 3H, -CH₃), ~1.2-1.4 (m, 22H, -(CH₂)₁₁-), ~1.7 (m, 2H, -CH₂-CH₂-N-), ~3.3 (m, 2H, -CH₂-N-), ~3.4 (s, 9H, -N(CH₃)₃) |

| ¹³C NMR | ~14, ~22-32 (multiple peaks), ~53, ~67 |

Table 5: Expected NMR Data for this compound (Note: Exact chemical shifts can vary depending on the solvent and instrument.)

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of chemical compounds. For quaternary ammonium compounds like TDTMAC, which lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often used for detection.[5]

Experimental Protocol: HPLC Analysis of TDTMAC

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient elution may be necessary to achieve good separation.

-

Detector: ELSD or MS.

-

Procedure:

-

Prepare a standard solution of TDTMAC of known concentration.

-

Prepare a solution of the synthesized and purified TDTMAC.

-

Inject the solutions into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

| Parameter | Example Conditions | Reference |

| Column | C18 Reverse-Phase | [6] |

| Mobile Phase | Acetonitrile/Water with Ammonium Formate buffer | [5] |

| Detector | ELSD or Mass Spectrometer | [5] |

| Flow Rate | 0.5 - 1.0 mL/min | General knowledge |

Table 6: Example HPLC Parameters for TDTMAC Analysis

Caption: Workflow for the analytical characterization of TDTMAC.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. The described two-step synthesis is a robust and high-yielding method. Subsequent purification by recrystallization or column chromatography, followed by rigorous analytical characterization using NMR and HPLC, can provide high-purity TDTMAC suitable for a wide range of research and development applications. The provided experimental protocols and tabulated data serve as a valuable resource for scientists and professionals in the field.

References

- 1. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 2. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

Determining the Critical Micelle Concentration of Tetradecyltrimethylammonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of tetradecyltrimethylammonium chloride (TTAC), a cationic surfactant of significant interest in research and pharmaceutical applications. This document outlines detailed experimental protocols for common determination techniques, presents quantitative data, and includes visualizations to facilitate understanding of the underlying processes.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic tail and a hydrophilic head group.[1][2] In aqueous solutions, as the concentration of a surfactant like TTAC increases, its molecules initially adsorb at the air-water interface, leading to a decrease in surface tension.[3][4][5] Upon saturation of the interface, a phenomenon known as micellization occurs, where the surfactant monomers self-assemble into colloidal aggregates called micelles.[1][3] The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC).[3][5] The CMC is a crucial physicochemical parameter, as many properties of the surfactant solution, such as conductivity, surface tension, and solubilization capacity, exhibit a distinct change at this concentration.[3]

The CMC of a surfactant is influenced by several factors, including the length of the hydrophobic alkyl chain, the nature of the head group, temperature, and the presence of electrolytes or other additives.[5][6] For instance, the CMC of alkyltrimethylammonium chlorides, including TTAC, has been observed to decrease with an increasing length of the alkyl chain and with the addition of NaCl.[6] The temperature dependence of the CMC for these surfactants often displays a characteristic U-shaped curve, with a minimum at a specific temperature.[6]

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of TTAC. The most common methods rely on detecting the abrupt change in a physicochemical property of the surfactant solution as a function of its concentration. This guide details the protocols for three widely used methods: conductometry, tensiometry, and fluorescence spectroscopy.

Conductometry

Principle: Conductometry is a suitable method for ionic surfactants like TTAC.[3] Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration, as TTAC exists as individual, mobile ions.[1][3] Above the CMC, the rate of increase in conductivity with concentration lessens.[7] This is because the newly added surfactant molecules form micelles. While the counter-ions (chloride) are free, the mobility of the large, charged micelles is lower than that of the individual surfactant cations. The plot of specific conductivity versus surfactant concentration will, therefore, show two linear regions with different slopes, and their intersection point corresponds to the CMC.[3]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution of TTAC (e.g., 50 mM) in deionized water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC of TTAC (approximately 3-4 mM in pure water). A geometric dilution series is often effective.

-

-

Instrumentation and Measurement:

-

Use a calibrated conductivity meter with a thermostatted conductivity cell to maintain a constant temperature.

-

Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.

-

Measure the specific conductivity of each prepared TTAC solution, starting from the lowest concentration.

-

Allow the conductivity reading to stabilize before recording the value for each solution.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the TTAC concentration.

-

Identify the two linear portions of the graph, one below and one above the CMC.

-

Perform a linear regression for each portion to obtain two linear equations.

-

The CMC is determined from the concentration at which the two lines intersect.

-

Tensiometry

Principle: Surface tension measurement is a classic and reliable method for CMC determination.[3][4] As the concentration of TTAC increases below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in the surface tension of the solution.[4][5] Once the surface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension also remains nearly constant with further increases in the total surfactant concentration.[4][5] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[3]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of TTAC in deionized water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions covering a wide range of concentrations.

-

-

Instrumentation and Measurement:

-

Use a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method) with a temperature-controlled sample holder.

-

Ensure the Wilhelmy plate or Du Noüy ring is meticulously cleaned (e.g., with a suitable solvent and then flamed) before each measurement to remove any organic contaminants.[8]

-

Calibrate the instrument according to the manufacturer's guidelines.

-

Measure the surface tension of each TTAC solution, typically starting from the most dilute.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe.[3][9] A hydrophobic probe, such as pyrene (B120774), is often used.[3][10] In an aqueous environment (below the CMC), pyrene exhibits a specific fluorescence emission spectrum. When micelles are formed, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[11] This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[3] A plot of a fluorescence parameter (e.g., fluorescence intensity at a specific wavelength or the ratio of intensities at two different wavelengths) versus the surfactant concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.[3]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) at a low concentration (e.g., 0.1 mM).

-

Prepare a series of TTAC solutions in deionized water.

-

Add a small, constant aliquot of the probe stock solution to each TTAC solution. The final concentration of the probe should be very low to avoid perturbing micelle formation.

-

Allow the solvent of the probe to evaporate completely.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer with a thermostatted cell holder.

-

Set the excitation and emission wavelengths appropriate for the chosen probe (for pyrene, excitation is typically around 335 nm, and emission is monitored over a range, often looking at the ratio of intensities at ~373 nm and ~384 nm, the I1/I3 ratio).

-

Measure the fluorescence spectrum or intensity of each sample.

-

-

Data Analysis:

-

Plot the chosen fluorescence parameter (e.g., fluorescence intensity or the I1/I3 ratio for pyrene) as a function of the TTAC concentration.

-

The resulting plot is typically sigmoidal. The CMC can be determined from the inflection point of this curve, often found by fitting the data to a suitable model or by finding the intersection of the tangents to the two linear portions of the curve.

-

Quantitative Data for Tetradecyltrimethylammonium Surfactants

The following table summarizes reported CMC values for this compound (TTAC) and its bromide analogue (TTAB) under various conditions. It is important to note that the CMC can be influenced by the experimental method and the purity of the surfactant.

| Surfactant | Method | Temperature (°C) | Solvent | Additive | CMC (mM) | Reference |

| TTAC | Conductometry | 25 | Water | None | ~3.6 | [12] |

| TTAC | Conductometry | 32.85 | Water | None | U-shaped temp dependence | [6] |

| TTAC | Conductometry | 25 | Water | 0.01 M NaCl | Lower than in water | [6] |

| TTAC | Conductometry | 25 | Water | 0.1 M NaCl | Lower than in 0.01 M NaCl | [6] |

| TTAB | Conductometry | 25 | Water | None | 3.80 | [13] |

| TTAB | Surface Tension | 25 | Water | None | ~3.6 | [12] |

| TTAB | Fluorescence | 25 | Water | None | Higher than conductometry/tensiometry | [12] |

| TTAB | Conductometry | 27.4 | Water | None | 4.91 (in presence of Cefixime (B193813) Trihydrate and NaBz) | [13] |

| TTAB | Various | 25-45 | Water | None | 3.74 - 4.39 | [13][14] |

Visualizing Experimental Workflows and Micellization

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the fundamental process of micelle formation.

Caption: Workflow for CMC determination using conductometry.

Caption: Workflow for CMC determination using tensiometry.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Caption: Schematic of micelle formation with increasing surfactant concentration.

Conclusion

The determination of the critical micelle concentration is fundamental to characterizing surfactants like this compound and understanding their behavior in solution. This guide has provided detailed experimental protocols for three robust methods: conductometry, tensiometry, and fluorescence spectroscopy. The choice of method may depend on the specific properties of the surfactant and the available instrumentation. By following these protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can accurately and reliably determine the CMC of TTAC, a crucial parameter for its effective application in various scientific and industrial fields.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. phavi.umcs.pl [phavi.umcs.pl]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method of Determination of CMC | PPT [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Micelle Formation of Tetradecyltrimethylammonium Chloride (TTAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physicochemical principles governing the self-assembly of tetradecyltrimethylammonium chloride (TTAC) into micelles. It covers the core mechanism, thermodynamics, quantitative parameters, and detailed experimental protocols relevant to the study of this cationic surfactant.

Core Mechanism of Micellization

This compound is a cationic surfactant composed of a long hydrophobic tetradecyl (C14) tail and a hydrophilic quaternary ammonium (B1175870) headgroup. In aqueous solutions, the self-assembly of TTAC molecules into micelles is a spontaneous process driven primarily by the hydrophobic effect.[1]

At low concentrations, TTAC molecules exist as monomers, which tend to accumulate at the air-water interface, reducing the surface tension of the solution.[2][3] As the concentration increases to a specific point known as the Critical Micelle Concentration (CMC) , the monomers begin to aggregate in the bulk solution.[3] This aggregation is thermodynamically favorable because it minimizes the unfavorable contact between the hydrophobic tails and water molecules. The hydrocarbon chains cluster together to form a nonpolar core, while the hydrophilic headgroups are exposed to the aqueous environment, forming a charged outer layer, or corona. This process is entropy-driven, as the release of structured water molecules from around the hydrocarbon chains into the bulk solvent results in a significant increase in the overall entropy of the system.[1][4]

Below is a diagram illustrating the logical progression of TTAC self-assembly.

The resulting micelle has a hydrophobic core capable of solubilizing nonpolar substances and a hydrophilic, positively charged surface that interacts with water and counter-ions (Cl⁻).

Quantitative Parameters of Micellization

The formation and properties of TTAC micelles are characterized by several key quantitative parameters. These values are sensitive to environmental conditions such as temperature and the presence of additives.

Table 1: Critical Micelle Concentration (CMC) of TTAC in Aqueous Solution

| Temperature (K) | CMC (mmol/kg) | Experimental Method | Reference |

|---|---|---|---|

| 300.55 | 4.91 | Conductometry | [5] |

| 305.55 | 5.02 | Conductometry | [5] |

| 310.55 | 5.14 | Conductometry | [5] |

| 315.55 | 5.26 | Conductometry | [5] |

| 320.55 | 5.38 | Conductometry |[5] |

Note: The CMC values in Table 1 were measured in the presence of 0.3 mmol/kg Cefixime (B193813) Trihydrate and 0.5 mmol/kg Sodium Benzoate.[5] The CMC of pure TTAC in water generally ranges from 3.74 to 4.39 mmol/kg depending on temperature.[5]

Table 2: Thermodynamic Parameters of TTAC Micellization

| Temperature (K) | ΔG⁰m (kJ/mol) | ΔH⁰m (kJ/mol) | ΔS⁰m (J/mol·K) |

|---|---|---|---|

| 300.55 | -29.98 | -8.11 | 72.78 |

| 305.55 | -30.37 | -8.76 | 70.72 |

| 310.55 | -30.74 | -9.42 | 68.66 |

| 315.55 | -31.11 | -10.09 | 66.63 |

| 320.55 | -31.47 | -10.76 | 64.60 |

Data derived from experiments conducted in the presence of 0.3 mmol/kg Cefixime Trihydrate and 0.5 mmol/kg Sodium Benzoate.[6]

The negative values of the standard Gibbs free energy of micellization (ΔG⁰m) indicate that the process is spontaneous.[6] The positive entropy change (ΔS⁰m) at all temperatures confirms that micellization is primarily an entropy-driven process.[6][7] The negative enthalpy change (ΔH⁰m) suggests the process is exothermic under these conditions.[6]

Experimental Protocols for Characterization

Accurate determination of micellar properties is crucial. The following are detailed methodologies for key experiments.

This method is highly suitable for ionic surfactants like TTAC because micelle formation significantly alters the solution's conductivity.[8][9][10]

-

Principle: Below the CMC, TTAC exists as fully ionized monomers, and the specific conductance increases linearly with concentration.[8] Above the CMC, monomers aggregate into micelles. Although the micelles are charged, their mobility is lower than that of the individual monomers, and they bind a fraction of the counter-ions. This leads to a change in the slope of the conductivity versus concentration plot.[11] The intersection of the two linear portions of the plot indicates the CMC.[8]

-

Apparatus:

-

Digital Conductometer

-

Conductivity cell (dipping type)

-

Thermostatically controlled water bath

-

Magnetic stirrer and stir bars

-

Calibrated glassware (burettes, pipettes, volumetric flasks)

-

-

Procedure:

-

Solution Preparation: Prepare a stock solution of TTAC in high-purity deionized water at a concentration well above the expected CMC (e.g., 20 mM).

-

Calibration: Calibrate the conductometer and cell using standard KCl solutions of known conductivity.[11]

-

Measurement:

-

Place a known volume of deionized water into a thermostatically controlled, jacketed vessel maintained at the desired temperature (e.g., 298.15 K).[12]

-

Immerse the conductivity cell and a magnetic stir bar into the water. Allow the system to equilibrate.

-

Measure the initial conductivity of the water.

-

Titrate the water by making successive additions of the TTAC stock solution using a calibrated burette.

-

After each addition, allow the solution to stir gently for a few minutes to ensure homogeneity and thermal equilibrium before recording the conductivity.[12]

-

-

Data Analysis:

-

Correct the measured conductivity for the dilution effect.

-

Plot the specific conductance (κ) as a function of the TTAC concentration (C).

-

The plot will show two distinct linear regions.[5] Perform linear regression on the data points in the pre-micellar and post-micellar regions.

-

The concentration at the intersection of these two lines is the CMC.[8]

-

-

This is a classic method based on the surface-active nature of surfactants.[2][8]

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension. As the concentration increases, the surface becomes saturated with monomers. Once the CMC is reached, micelles form in the bulk, and the concentration of free monomers remains nearly constant.[3] Consequently, the surface tension also remains relatively constant above the CMC.[2][3]

-

Apparatus:

-

Tensiometer (using Du Noüy ring or Wilhelmy plate method)[13]

-

Thermostatically controlled sample vessel

-

High-purity glassware

-

-

Procedure:

-

Solution Preparation: Prepare a series of TTAC solutions of varying concentrations in deionized water, spanning a range below and above the anticipated CMC.[8][13]

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's protocol, typically using high-purity water.[13]

-

Measurement:

-

Measure the surface tension of each prepared solution, starting from the most dilute.

-

Ensure the measuring probe (ring or plate) is meticulously cleaned and dried between measurements to prevent cross-contamination.[13] For cationic surfactants like TTAC, which can adsorb strongly to platinum, a disposable paper Wilhelmy plate can be an effective alternative.[14]

-

Allow sufficient time for the surface tension to equilibrate before recording a value, especially for concentrations near the CMC.[13]

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[13]

-

The plot will show a sharp break point. The concentration corresponding to this inflection point is the CMC.[3] This is determined by finding the intersection of the two linear portions of the curve.[3]

-

-

ITC is a powerful technique that directly measures the heat changes associated with micelle formation, allowing for the simultaneous determination of the CMC and the enthalpy of micellization (ΔHmic).[15][16][17]

-

Principle: The experiment measures the heat evolved or absorbed when a concentrated surfactant solution (well above the CMC) is titrated into a solvent (e.g., water).[16] Initially, the injected micelles break down (demicellization), a process associated with a specific enthalpy change. As the total surfactant concentration in the cell approaches and surpasses the CMC, the magnitude of the heat change per injection decreases, as the injected micelles are simply being diluted.[17]

-

Apparatus:

-

Isothermal Titration Microcalorimeter

-

Syringe for titration

-

Sample and reference cells

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of TTAC at a concentration significantly higher than the CMC (e.g., 50 mM). Fill the sample cell with deionized water or the buffer of interest. Degas both solutions thoroughly before the experiment.

-

Experiment Setup:

-

Equilibrate the calorimeter at the desired temperature.

-

Load the TTAC stock solution into the injection syringe.

-

Program the instrument to perform a series of small, sequential injections (e.g., 10 µL each) of the TTAC solution into the sample cell under constant stirring.

-

-

Data Acquisition: The instrument records the heat flow (power) required to maintain a zero temperature difference between the sample and reference cells as a function of time. Each injection produces a heat peak.

-

Data Analysis:

-

Integrate the heat peaks for each injection to obtain the enthalpy change per mole of injectant.

-

Plot the enthalpy change per injection against the total surfactant concentration in the cell.

-

The resulting titration curve (enthalpogram) is typically sigmoidal. The inflection point of this curve corresponds to the CMC, and the difference in enthalpy between the pre-micellar and post-micellar plateaus corresponds to the enthalpy of micellization (ΔHmic).[15][18]

-

From the CMC and ΔHmic, other thermodynamic parameters can be calculated using the Gibbs-Helmholtz equation.

-

-

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. scribd.com [scribd.com]

- 5. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04748B [pubs.rsc.org]

- 7. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. justagriculture.in [justagriculture.in]

- 10. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 11. Virtual Labs [csc-iiith.vlabs.ac.in]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. benchchem.com [benchchem.com]

- 14. kruss-scientific.com [kruss-scientific.com]

- 15. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azom.com [azom.com]

- 17. The Analytical Scientist | Analysis of demicellization data from isothermal titration calorimetry [theanalyticalscientist.com]

- 18. mdpi.com [mdpi.com]

The Self-Assembly of Tetradecyltrimethylammonium Chloride in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the self-assembly of tetradecyltrimethylammonium chloride (TTAC) in aqueous solutions. TTAC, a cationic surfactant, plays a crucial role in various scientific and industrial applications, including drug delivery systems, due to its ability to form micelles. This document provides a comprehensive overview of the thermodynamic and physicochemical parameters of TTAC micellization, detailed experimental protocols for its characterization, and visual representations of the underlying processes.

Core Principles of this compound Self-Assembly

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit a fascinating behavior known as self-assembly. Below a certain concentration, TTAC molecules exist as monomers dispersed in the solution. However, as the concentration increases, the hydrophobic tails seek to minimize their contact with water. This leads to their spontaneous organization into spherical or ellipsoidal aggregates called micelles, with the hydrophobic tails forming the core and the hydrophilic head groups forming the outer shell that interacts with the surrounding water.

The concentration at which this self-assembly begins is a critical parameter known as the Critical Micelle Concentration (CMC) . The CMC is a key characteristic of a surfactant and is influenced by factors such as temperature, pressure, and the presence of additives or electrolytes in the solution.[1]

The formation of micelles is a dynamic equilibrium process, where monomers are constantly exchanging with micelles. This process is governed by thermodynamic principles, with the hydrophobic effect being the primary driving force for micellization. The transfer of the hydrophobic tails from the aqueous environment to the nonpolar micellar core is entropically favorable.

Quantitative Data on Micellization

The following tables summarize key quantitative data related to the self-assembly of tetradecyltrimethylammonium bromide (TTAB), a closely related and extensively studied analogue of TTAC. The behavior of TTAC is expected to be very similar.

Table 1: Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Bromide (TTAB) in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | CMC (mmol/kg) |

| 20 | 293.15 | ~3.74 |

| 25 | 298.15 | ~3.80 |

| 30 | 303.15 | ~3.95 |

| 35 | 308.15 | ~4.12 |

| 40 | 313.15 | ~4.39 |

Note: The CMC of TTAB generally shows a slight increase with temperature in this range.[2][3] Data for TTAB is presented as a close approximation for TTAC.

Table 2: Thermodynamic Parameters of Micellization for Tetradecyltrimethylammonium Bromide (TTAB) in Aqueous Solution

| Thermodynamic Parameter | Symbol | Typical Value Range (at 298.15 K) | Driving Force |

| Standard Gibbs Free Energy of Micellization | ΔG°m | Negative | Spontaneous Process |

| Standard Enthalpy of Micellization | ΔH°m | Can be positive or negative | Enthalpic contribution |

| Standard Entropy of Micellization | ΔS°m | Positive | Entropic contribution (hydrophobic effect) |

Note: The micellization of TTAB is typically an entropy-driven process, as indicated by the positive ΔS°m, which overcomes the often endothermic ΔH°m to yield a negative ΔG°m.[4][5] These values are influenced by temperature and the presence of additives.

Experimental Protocols

Accurate characterization of TTAC self-assembly relies on a suite of experimental techniques. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[6][7]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of TTAC in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[8]

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the deionized water as a reference.

-

Starting with the most dilute solution, measure the surface tension of each TTAC solution. Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements.

-

Allow the system to equilibrate at each concentration before taking a reading.

-

-

Data Analysis:

-

Plot surface tension (γ) as a function of the logarithm of the TTAC concentration (log C).

-

The resulting plot will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.[7]

-

Determination of CMC and Degree of Counterion Binding by Conductivity Measurement

Principle: The specific conductance of an ionic surfactant solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are less mobile than the individual ions and bind some of the counterions, reducing the total number of charge carriers. The break in the conductivity versus concentration plot indicates the CMC.[7][9]

Methodology:

-

Preparation of Solutions: Prepare a series of TTAC solutions of varying concentrations in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

-

Measurement:

-

Immerse the conductivity probe into the most dilute solution, ensuring it does not touch the sides or bottom of the container.

-

Allow the reading to stabilize and record the specific conductance.

-

Rinse and dry the probe thoroughly before proceeding to the next concentration.

-

Repeat the measurement for all prepared solutions, moving from lowest to highest concentration.

-

-

Data Analysis:

-

Plot the specific conductance (κ) versus the TTAC concentration.

-

The plot will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[10]

-

The degree of counterion binding (β) can be calculated from the ratio of the slopes of the two linear portions of the plot (S2/S1), where S1 is the slope below the CMC and S2 is the slope above the CMC. The degree of micelle ionization (α) is equal to S2/S1, and β = 1 - α.[2]

-

Determination of Micelle Size and Aggregation Number by Light Scattering

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient can be determined, and the hydrodynamic radius of the micelles can be calculated using the Stokes-Einstein equation. Static Light Scattering (SLS) measures the time-averaged intensity of scattered light, which is related to the molar mass and, consequently, the aggregation number of the micelles.[11]

Methodology:

-

Sample Preparation: Prepare TTAC solutions at concentrations above the CMC. The solutions must be dust-free, which can be achieved by filtering through a fine-pore filter (e.g., 0.22 µm) directly into a clean scattering cell.

-

Instrumentation: Use a light scattering instrument equipped with a laser light source and a detector.

-

Measurement (DLS):

-

Place the scattering cell in the instrument and allow the temperature to equilibrate.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity fluctuations.

-

The instrument's software will analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius.

-

-

Measurement (SLS):

-

Measure the scattered light intensity at various angles for a series of TTAC concentrations above the CMC.

-

A plot of the reciprocal scattered intensity against concentration (Debye plot) can be extrapolated to zero concentration to obtain the weight-average molar mass of the micelles.

-

-

Data Analysis:

-

The aggregation number (Nagg) can be calculated by dividing the molar mass of the micelle by the molar mass of a single TTAC monomer.

-

Investigation of Micelle Micropolarity and Aggregation Number using Fluorescence Spectroscopy

Principle: Certain fluorescent probe molecules, such as pyrene (B120774), exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. When pyrene partitions from the aqueous phase into the hydrophobic core of a micelle, there is a characteristic change in the ratio of the intensities of its vibronic peaks (I1/I3). This change can be used to determine the CMC. Time-resolved fluorescence quenching can be used to determine the micelle aggregation number.[12][13]

Methodology:

-

Preparation of Solutions: Prepare a series of TTAC solutions. A small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) is added to each flask, and the solvent is evaporated, leaving a thin film of pyrene. The TTAC solutions are then added to the flasks.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the pyrene at a suitable wavelength (e.g., 334 nm).[12]

-

Record the emission spectrum for each TTAC concentration.

-

-

Data Analysis for CMC:

-

From each spectrum, determine the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.[12]

-

Plot the ratio I1/I3 as a function of TTAC concentration. A sigmoidal decrease in the ratio will be observed, and the inflection point of this curve corresponds to the CMC.

-

-

Aggregation Number (Time-Resolved Quenching):

-

This is a more advanced technique involving a fluorescent probe and a quencher that are both incorporated into the micelles.

-

The quenching of the probe's fluorescence over time is monitored. The decay kinetics are related to the distribution of the quencher among the micelles, which in turn depends on the aggregation number.

-

Visualizing Self-Assembly and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in TTAC self-assembly and the workflows of the key experimental techniques.

Caption: Logical relationship of factors influencing TTAC self-assembly.

Caption: Experimental workflow for CMC determination by surface tensiometry.

Caption: Experimental workflow for CMC determination by conductivity.

Conclusion

The self-assembly of this compound in aqueous solutions is a fundamental process with significant implications for various scientific and industrial fields, particularly in the development of drug delivery systems. A thorough understanding of its critical micelle concentration, thermodynamics of micellization, and micellar properties is essential for harnessing its full potential. The experimental protocols and data presented in this guide provide a robust framework for researchers and professionals to characterize and utilize TTAC effectively in their applications. The ability to precisely measure and control the self-assembly process is paramount to designing novel and efficient surfactant-based systems.

References

- 1. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. justagriculture.in [justagriculture.in]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. scialert.net [scialert.net]

- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. usc.gal [usc.gal]

Thermal Stability and Degradation of Tetradecyltrimethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Tetradecyltrimethylammonium Chloride (TDTMAC). TDTMAC, a quaternary ammonium (B1175870) compound, finds applications in various fields, including as a surfactant, antiseptic agent, and in drug delivery systems. Understanding its thermal behavior is crucial for ensuring its stability, safety, and efficacy in final formulations.

Thermal Stability and Decomposition

This compound generally exhibits thermal stability up to approximately 250°C, at which point it begins to decompose.[1][2] The primary mechanism of thermal degradation for quaternary ammonium compounds like TDTMAC is Hofmann elimination . This reaction involves the abstraction of a beta-hydrogen by a base (in this case, the chloride anion can facilitate this process at elevated temperatures), leading to the formation of a tertiary amine and an alkene.

In the case of TDTMAC, the Hofmann elimination reaction is expected to yield trimethylamine (B31210) and 1-tetradecene (B72687) as the main degradation products.

Degradation Pathway: Hofmann Elimination

The degradation of this compound proceeds via the Hofmann elimination pathway. This E2 (elimination, bimolecular) reaction results in the formation of the least substituted alkene, a characteristic known as the Hofmann rule.

Caption: Proposed thermal degradation pathway of this compound via Hofmann Elimination.

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of TDTMAC.

Thermogravimetric Analysis (TGA)

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 150 | ~ 1-5% | Loss of adsorbed water and volatile impurities |

| 150 - 250 | ~ 5-10% | Onset of decomposition |

| 250 - 400 | ~ 70-80% | Major decomposition via Hofmann elimination |

| > 400 | ~ 5-10% | Decomposition of residual organic matter |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for TDTMAC would be expected to show an endothermic event corresponding to its decomposition.

Caption: Representative DSC thermogram showing the endothermic decomposition of TDTMAC.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties of TDTMAC.

Thermogravimetric Analysis (TGA) - Experimental Workflow

The following workflow outlines a typical TGA experiment for the analysis of TDTMAC.

Caption: A generalized experimental workflow for Thermogravimetric Analysis of TDTMAC.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of TDTMAC. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A small amount of TDTMAC (typically 100-500 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a temperature above the decomposition point of TDTMAC (e.g., 300-600°C).

-

Gas Chromatography: The volatile degradation products are swept by a carrier gas (e.g., helium) into a gas chromatograph. The GC column (e.g., a non-polar or medium-polarity capillary column) separates the components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated components eluting from the GC column are introduced into a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass-to-charge ratio of the fragments is detected, allowing for the identification of the degradation products by comparing the obtained mass spectra with spectral libraries.

Conclusion

This compound is thermally stable up to approximately 250°C. Its primary thermal degradation pathway is Hofmann elimination, yielding trimethylamine and 1-tetradecene. For researchers and professionals in drug development, it is imperative to consider this thermal liability during formulation, processing, and storage to prevent degradation and ensure product quality and safety. The analytical techniques and protocols outlined in this guide provide a robust framework for assessing the thermal stability of TDTMAC and other quaternary ammonium compounds.

References

The Double-Edged Sword: A Technical Guide to the Interaction of Tetradecyltrimethylammonium Chloride with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyltrimethylammonium chloride (TDTMAC), a quaternary ammonium (B1175870) cationic surfactant, is characterized by its potent interaction with biological membranes. This technical guide provides an in-depth analysis of the mechanisms governing this interaction, its profound effects on membrane integrity and cellular function, and the subsequent signaling cascades leading to cell death. By integrating quantitative data, detailed experimental protocols, and visual pathway models, this document serves as a comprehensive resource for researchers investigating the bio-interactions of cationic surfactants and for professionals in drug development exploring their potential as therapeutic or delivery agents.

Introduction

This compound (TDTMAC), also known as myristyltrimethylammonium chloride, is an amphiphilic molecule consisting of a positively charged quaternary ammonium headgroup and a 14-carbon hydrophobic tail. This structure dictates its strong affinity for the negatively charged surfaces of biological membranes, leading to a cascade of biophysical and cellular events. While widely utilized for its antimicrobial properties, the profound and often cytotoxic interactions of TDTMAC with mammalian cell membranes are of significant interest in fields ranging from toxicology to drug delivery systems. Understanding the precise nature of these interactions is paramount for harnessing their potential and mitigating their risks.

Mechanism of Membrane Interaction

The interaction of TDTMAC with the lipid bilayer is a multi-stage process driven by both electrostatic and hydrophobic forces:

-

Electrostatic Adsorption: The positively charged trimethylammonium headgroup of TDTMAC is initially attracted to the net negative charge of the cell membrane, which is primarily composed of anionic phospholipids (B1166683) like phosphatidylserine. This leads to the accumulation of TDTMAC monomers at the membrane-water interface.

-

Hydrophobic Insertion: Following adsorption, the 14-carbon hydrophobic tail penetrates the nonpolar core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains.

-

Membrane Destabilization: At lower concentrations, the insertion of TDTMAC monomers increases membrane fluidity and permeability. As the concentration of TDTMAC in the membrane increases, it can lead to the formation of pores and, at concentrations exceeding its critical micelle concentration (CMC), the complete solubilization of the membrane into mixed micelles.

Effects on Biological Membrane Properties

The incorporation of TDTMAC into the lipid bilayer significantly alters its fundamental biophysical properties:

-

Membrane Permeability: TDTMAC disrupts the barrier function of the cell membrane, leading to increased permeability. This allows the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), and the influx of substances that are normally excluded, like certain fluorescent dyes.

-

Membrane Potential: As a charged molecule, the accumulation of TDTMAC on and within the cell membrane can lead to depolarization. This is due to the alteration of the transmembrane ion distribution and the disruption of ion channel function.

-

Membrane Fluidity: The insertion of the TDTMAC alkyl chain into the hydrophobic core disrupts the ordered packing of phospholipid tails, leading to an increase in membrane fluidity. This can affect the function of embedded membrane proteins.

Cellular Consequences and Cytotoxicity

The primary cellular consequence of TDTMAC's interaction with the membrane is cytotoxicity. This is a dose-dependent effect that can lead to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Cationic surfactants, including quaternary ammonium compounds, are known to induce apoptosis in both normal and cancerous cell lines.[1][2]

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |

| Myristyltrimethylammonium Bromide (MYTAB) | HaCaT (Human Keratinocytes) | Cell Viability | 72 h | Reduced cell viability (specific IC50 not provided) | [3] |

| Quaternary Ammonium Surfactants (General) | A375 (Melanoma), HT-29 (Colon Adenocarcinoma) | MTT | 24 h / 48 h | IC50 values in the low mg/mL to µg/mL range | [4] |

| Benzyltrimethylammonium Chloride | F344/N Rats, B6C3F1 Mice | Gavage | 13 weeks | Minimally toxic dose estimated at 50 mg/kg | [5] |

Note: The cytotoxicity of quaternary ammonium compounds can vary significantly based on the cell line, exposure time, and specific assay used.

Induction of Apoptosis

Cationic surfactants are known to trigger the intrinsic (mitochondrial) pathway of apoptosis.[2][6] The interaction with the cell membrane is believed to generate cellular stress, including the production of reactive oxygen species (ROS), which in turn activates downstream signaling cascades.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[7][8][9][10]

Materials:

-

Cells in culture

-

TDTMAC stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of TDTMAC in culture medium. Remove the old medium from the wells and add 100 µL of the TDTMAC solutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the TDTMAC concentration to determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[11][12][13]

Materials:

-

Cells cultured in a 96-well plate and treated with TDTMAC as in the MTT assay.

-

LDH assay kit (containing substrate, cofactor, and dye solutions).

-

Microplate reader.

Procedure:

-

Prepare Controls: Set up wells for:

-

Background Control: Culture medium without cells.

-

Low Control: Untreated cells (spontaneous LDH release).

-

High Control: Untreated cells lysed with a lysis solution provided in the kit (maximum LDH release).

-

Experimental Wells: Cells treated with various concentrations of TDTMAC.

-

-

Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at ~400 g for 5 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Low Control) / (High Control - Low Control)] * 100

Membrane Potential Measurement using Fluorescent Probes

This protocol uses potentiometric fluorescent dyes (e.g., Di-8-ANEPPS, FMP) to measure changes in membrane potential.[14][15][16][17][18]

Materials:

-

Cultured cells on glass coverslips or in imaging chambers.

-

Voltage-sensitive fluorescent dye (e.g., Di-8-ANEPPS).

-

Physiological buffer solution (e.g., Hanks' Balanced Salt Solution).

-

High-potassium solution for depolarization control.

-

Fluorescence microscope with appropriate filters and a sensitive camera.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Dye Loading: Wash the cells with the physiological buffer. Incubate the cells with the fluorescent dye solution (concentration and time as per manufacturer's recommendation) at 37°C.

-

Washing: Gently wash the cells multiple times with the physiological buffer to remove excess dye.

-

Imaging Setup: Place the cells on the stage of the fluorescence microscope.

-

Baseline Measurement: Acquire a baseline fluorescence image (F0) of the cells in the physiological buffer.

-

Treatment: Perfuse the cells with the TDTMAC-containing solution.

-

Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor the change in fluorescence intensity as the membrane potential changes.

-

Control Depolarization: At the end of the experiment, perfuse the cells with a high-potassium solution to induce maximum depolarization and record the corresponding fluorescence change.

-

Data Analysis: Measure the average fluorescence intensity of the cells in each image. Calculate the relative change in fluorescence (ΔF/F0) where ΔF = F - F0. Correlate the fluorescence changes to changes in membrane potential using the high-potassium control as a reference.

Conclusion

This compound exerts potent effects on biological membranes, driven by a combination of electrostatic and hydrophobic interactions. Its incorporation into the lipid bilayer disrupts membrane integrity, alters membrane potential, and ultimately leads to cytotoxicity, primarily through the induction of the intrinsic apoptotic pathway. The provided quantitative data on related compounds, coupled with detailed experimental protocols, offers a robust framework for researchers to further investigate and utilize the unique properties of TDTMAC. A thorough understanding of these fundamental interactions is critical for advancing its applications in drug delivery, antimicrobial development, and for assessing its toxicological profile.

References

- 1. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Composite Resin with Myristyltrimethylammonium Bromide (MYTAB) and Alpha-Tricalcium Phosphate (α-TCP): Antibacterial and Remineralizing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NTP Toxicity Studies of Benzyltrimethylammonium Chloride (CAS No. 56-93-9) Administered by Gavage to F344/N Rats, Sprague-Dawley Rats, and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved fluorescent probes for the measurement of rapid changes in membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]

Spectroscopic Analysis of Tetradecyltrimethylammonium Chloride (TTAC) Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tetradecyltrimethylammonium chloride (TTAC) micelles. TTAC is a cationic surfactant that self-assembles in aqueous solutions to form micelles, which are of significant interest for various applications, including drug delivery. Understanding the physicochemical properties of these micelles is crucial for their effective utilization. This document details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and illustrates the underlying principles and workflows through diagrams.

Physicochemical Properties of TTAC Micelles